Product packaging for F 16915(Cat. No.:CAS No. 92510-91-3)

F 16915

Cat. No.: B1256084
CAS No.: 92510-91-3
M. Wt: 419.6 g/mol
InChI Key: BUWVEXMRBAWBPJ-KUBAVDMBSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualizing F 16915 within Docosahexaenoic Acid (DHA) Derivatives Research

This compound is recognized as a derivative of Docosahexaenoic Acid (DHA), a crucial omega-3 polyunsaturated fatty acid (PUFA) fishersci.calipidmaps.orggithub.ionih.govnih.gov. DHA is widely acknowledged for its beneficial roles in cardiovascular health. This compound functions as a potent pro-agent or prodrug of DHA, meaning it is converted into active DHA within the body, thereby leveraging the known therapeutic properties of DHA fishersci.calipidmaps.orggithub.io. This positions this compound within a broader research area focused on developing novel compounds that can effectively deliver or enhance the biological activities of essential fatty acids like DHA.

Significance of this compound as a Research Compound in Cardiovascular Science

The primary significance of this compound in cardiovascular science stems from its demonstrated ability to prevent heart failure-induced atrial fibrillation (AF) fishersci.calipidmaps.orggithub.ionih.govnih.gov. Atrial fibrillation is a common and serious complication of heart failure, contributing to increased morbidity and mortality. Research suggests that this compound holds promise as an "upstream therapy" for the treatment of AF in the context of heart failure, indicating its potential to address underlying mechanisms before the condition fully manifests or progresses. Academic investigations are focused on elucidating its mechanisms of action and validating its therapeutic efficacy in relevant experimental models.

Overview of Key Academic Investigations of this compound

Key academic investigations into this compound have primarily utilized experimental animal models to understand its effects on heart failure-induced atrial dysfunction. A seminal study by Le Grand et al., published in Naunyn-Schmiedeberg's Archives of Pharmacology in 2014, provided significant insights into the compound's potential fishersci.calipidmaps.org.

Research has been conducted in two primary animal models:

Dog Model: This model involved tachypacing-induced congestive heart failure.

Rat Model: This model simulated heart failure induced by occlusion of the left descending coronary artery, followed by two months of reperfusion.

Detailed Research Findings:

Studies have reported several key findings regarding the effects of this compound in these experimental models:

Reduction in Atrial Fibrillation (AF) Duration and Incidence:

In the dog model, this compound significantly reduced the mean duration of AF induced by burst pacing. For instance, the mean duration of AF was notably decreased from 989 ± 111 seconds in the vehicle group to 79 ± 59 seconds with this compound (P < 0.01) lipidmaps.org.

The compound also significantly reduced the incidence of sustained AF in the dog model, with 1 out of 5 dogs experiencing sustained AF in the this compound group compared to 5 out of 5 in the vehicle group (P < 0.05).

Improved Left Ventricular Function and Reduced Heart Dilation:

In the rat model, this compound demonstrated a significant restoration of the percentage of shortening fraction after two months of administration. The shortening fraction in the this compound group was restored to 32.6 ± 7.4%, compared to 17.6 ± 3.4% in the vehicle group (P < 0.01).

Treatment with this compound was also observed to reduce marked dilation of the left atrial (LA) cavity and mitigate the steep decline of left ventricular (LV) contractile function in rats fishersci.ca.

Modulation of Gap Junction Activity:

this compound was found to reduce the de-phosphorylation of connexin43 (Cx43) from atrial tissue fishersci.ca. Connexin43 is a crucial protein involved in gap junction formation, which is essential for electrical coupling and synchronized contraction of cardiac cells. This suggests that this compound may resynchronize gap junction activity, contributing to its antiarrhythmic effects.

Reduction of Infarct Size and Prevention of Left Ventricular Thinning:

Studies also indicated that this compound significantly reduced infarct size and prevented left ventricular free wall thinning in rat models fishersci.calipidmaps.org.

These findings collectively highlight this compound as a promising research compound for its potential in preventing and treating heart failure-induced atrial fibrillation by addressing multiple pathological aspects of cardiac dysfunction.

Table 1: Summary of Key Research Findings of this compound in Animal Models

Model TypeExperimental ConditionKey Findings
Dog ModelTachypacing-induced congestive heart failureSignificantly reduced mean duration of AF (989 ± 111 s to 79 ± 59 s) lipidmaps.org
Significantly reduced incidence of sustained AF (5/5 dogs to 1/5 dogs)
Rat ModelLeft descending coronary artery occlusion + 2 months reperfusionSignificantly restored percentage of shortening fraction (17.6 ± 3.4% to 32.6 ± 7.4%)
Reduced marked dilation of the left atrial cavity fishersci.ca
Mitigated decline of left ventricular contractile function fishersci.ca
Reduced de-phosphorylation of connexin43 from atrial tissue fishersci.ca
Reduced infarct size fishersci.calipidmaps.org
Prevented left ventricular free wall thinning fishersci.calipidmaps.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C28H37NO2 B1256084 F 16915 CAS No. 92510-91-3

Properties

IUPAC Name

pyridin-3-ylmethyl (4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H37NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-23-28(30)31-26-27-22-21-24-29-25-27/h3-4,6-7,9-10,12-13,15-16,18-19,21-22,24-25H,2,5,8,11,14,17,20,23,26H2,1H3/b4-3-,7-6-,10-9-,13-12-,16-15-,19-18-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUWVEXMRBAWBPJ-KUBAVDMBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CCC=CCC=CCC=CCC=CCC=CCCC(=O)OCC1=CN=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCC(=O)OCC1=CN=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H37NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92510-91-3
Record name F-16915
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092510913
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name F-16915
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/42L7PA2MAV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Chemical Synthesis and Derivatization Strategies for F 16915

Methodologies for the Laboratory Synthesis of F 16915

The laboratory synthesis of this compound typically involves the esterification of docosahexaenoic acid (DHA) with 3-pyridylmethanol (nicotinyl alcohol). This esterification can be achieved through several established chemical and enzymatic routes.

Chemical Esterification Methods: Acid-catalyzed esterification is a conventional method for synthesizing esters from fatty acids and alcohols. This approach often involves heating the carboxylic acid (DHA) and the alcohol (3-pyridylmethanol) in the presence of an acid catalyst, such as sulfuric acid, to drive the reaction towards product formation by removing water, which is a byproduct. google.comunusida.ac.idacs.org For instance, the preparation of docosahexaenoic acid ethyl ester has been described via transesterification of fish oil with ethanol (B145695) in the presence of sulfuric acid. google.com Direct acylation of primary alcohols with docosahexaenoic acid has also been reported to achieve high yields, indicating the feasibility of direct chemical esterification for this compound. rsc.org

Enzymatic Esterification Methods: Lipase-catalyzed esterification offers an alternative, often milder, route for the synthesis of fatty acid esters, particularly those involving polyunsaturated fatty acids like DHA. Immobilized lipases, such as those from Candida antarctica (e.g., Novozym® 435), have been successfully employed for the esterification of DHA with various alcohols, including ethanol, achieving high conversion yields. mdpi.commdpi.comnih.gov These enzymatic methods are favored for their high selectivity and ability to operate under mild reaction conditions, which are beneficial for preserving the integrity of the sensitive polyunsaturated fatty acid chain of DHA.

Precursor Chemistry and Reaction Pathways for this compound Formation

The fundamental precursors for this compound are docosahexaenoic acid (DHA) and 3-pyridylmethanol.

Docosahexaenoic Acid (DHA) : DHA is a long-chain omega-3 polyunsaturated fatty acid. It can be sourced from natural origins such as fish oils or algal oils, often requiring subsequent purification and concentration steps to obtain the free fatty acid form. google.commdpi.comgoogle.com The all-cis configuration of its six double bonds is crucial for its biological activity and must be maintained during synthesis.

3-Pyridylmethanol : Also known as nicotinyl alcohol, this compound serves as the alcohol component for the esterification. It is a commercially available pyridine (B92270) derivative. nih.gov

The primary reaction pathway for this compound formation is a condensation reaction, specifically an esterification. In this reaction, the carboxyl group of DHA reacts with the hydroxyl group of 3-pyridylmethanol, forming an ester bond and releasing a molecule of water.

Reaction Scheme (General Esterification):

R-COOH + R'-OH ⇌ R-COOR' + H₂O

Where:

R-COOH represents Docosahexaenoic acid (DHA)

R'-OH represents 3-Pyridylmethanol

R-COOR' represents this compound

This reaction is reversible, and to achieve high yields of the ester, the equilibrium is typically shifted towards product formation by removing water from the reaction mixture. This can be achieved through various techniques, such as azeotropic distillation or the use of dehydrating agents.

Optimization of Synthetic Routes for Research Applications

Optimizing the synthetic route for this compound is crucial for maximizing yield, ensuring high purity, and enhancing the efficiency of the process, particularly for research applications where consistent and high-quality material is required. Key parameters for optimization in esterification reactions include:

Catalyst Type and Concentration : The choice between acid catalysts (e.g., sulfuric acid) and biocatalysts (e.g., lipases) depends on desired reaction conditions and selectivity. For enzymatic reactions, the enzyme activity and loading are critical. mdpi.comnih.gov

Reaction Temperature : Temperature affects reaction kinetics and enzyme stability (for enzymatic methods). Optimized temperatures ensure efficient conversion without degrading the sensitive DHA molecule. unusida.ac.idmdpi.commdpi.comnih.gov

Reaction Time : Sufficient reaction time is necessary for the reaction to reach equilibrium and achieve maximum conversion. However, prolonged reaction times can sometimes lead to side reactions or product degradation. unusida.ac.idmdpi.comnih.gov

Solvent System : The choice of solvent can influence solubility of reactants, reaction rate, and ease of product isolation. Some enzymatic esterifications are performed in organic solvent-free systems or with specific co-solvents. acs.orgmdpi.comnih.gov

Water Removal : As esterification is a reversible reaction, efficient removal of water produced during the reaction is essential to drive the equilibrium towards product formation and achieve higher yields. Techniques like molecular sieves or continuous removal of water can be employed. acs.orgnih.gov

Research Findings on Esterification Optimization: Studies on DHA esterification have demonstrated that high conversion yields, often exceeding 90%, can be achieved through careful optimization. For example, lipase-catalyzed acidolysis of DHA concentrate with ethyl acetate (B1210297) achieved 88-94% conversion yields under optimized conditions (e.g., 200 mM DHA+EPA concentrate, 200 U enzyme activity, 1:1 substrate ratio, 300 min reaction time at 60 °C). mdpi.com A two-step enzymatic procedure involving an initial reaction followed by dehydration and a second reaction with excess alcohol has been shown to yield up to 96% esterification. nih.gov Statistical methodologies like Response Surface Methodology (RSM) and Central Composite Design (CCD) are frequently utilized to systematically investigate and optimize these variables, leading to improved efficiency and yield. mdpi.commdpi.com

Analog Development and Chemical Modification Approaches of this compound

Analog development and chemical modification of this compound involve altering its structural components to explore new properties or enhance existing ones. This can be achieved by modifying either the fatty acid moiety or the alcohol moiety, or through general transformations of the ester linkage or the polyunsaturated chain.

Modification of the Docosahexaenoic Acid (DHA) Moiety:

Chain Length and Unsaturation : Analogs can be synthesized by varying the length of the fatty acid carbon chain or the number and position of double bonds (e.g., using eicosapentaenoic acid (EPA) or other polyunsaturated fatty acids).

Introduction of Functional Groups : Hydroxyl groups can be introduced into the DHA chain, leading to polyhydroxylated DHA derivatives. thieme.de Similarly, fluorine atoms can be incorporated into the fatty acid chain, as seen in the synthesis of fluorinated DHA analogs. acs.org Epoxidized metabolites of DHA can also be synthesized, often enzymatically, to explore their biological activities. jove.com

Isotopic Labeling : For research applications, particularly in metabolic studies, DHA can be isotopically labeled (e.g., with 13C) at specific positions along its chain. wipo.intgoogle.com

Geometric Isomerization : While this compound contains all-cis double bonds, chemical methods can be used to induce cis-trans isomerization, leading to monotrans or polytrans DHA isomers, which can have different properties. nih.gov

Modification of the 3-Pyridylmethanol Moiety:

Substitutions on the Pyridine Ring : The pyridine ring can be modified by introducing various substituents (e.g., halogens, alkyl groups, or other functional groups) at different positions to alter its electronic and steric properties. For example, synthesis of bromo-methyl-pyridin-3-ylmethyl derivatives has been reported. google.com

Modification of the Linker : The hydroxymethyl linker connecting the pyridine ring to the ester oxygen can be modified or replaced with other linkers to change the distance or flexibility between the two main components of this compound.

Replacement of the Heterocycle : The pyridine ring can be replaced with other nitrogen-containing heterocycles or aromatic systems to explore diverse chemical spaces and their impact on the compound's characteristics.

General Ester and Fatty Acid Modifications:

Transesterification : this compound could undergo transesterification with other alcohols or fatty acids to yield different esters or free fatty acids, respectively. nagoya-u.jp

Hydrogenation : The polyunsaturated fatty acid chain can be partially or fully hydrogenated to reduce the number of double bonds, leading to more saturated analogs with altered physical and chemical properties. nagoya-u.jp

Oxidation/Sulfoxidation : The double bonds in the fatty acid chain are susceptible to various oxidation reactions (e.g., epoxidation, sulfoxidation) to introduce new functionalities. researchgate.netacs.orggoogle.com

These derivatization strategies allow for a systematic exploration of the structure-activity relationships of this compound and the development of new compounds with tailored properties for specific research purposes.

Preclinical Pharmacological Investigations of F 16915 in Cardiovascular Models

In Vivo Animal Model Research of Cardiovascular Pathologies

Rodent Models for Atrial Fibrillation Induction and Maintenance

Impact of F 16915 on Atrial Remodeling in Heart Failure Models

Investigations into the effects of this compound on atrial remodeling have been conducted in experimental models of heart failure-induced atrial dysfunction, including dog and rat models fishersci.ca.

In a dog model of tachypacing-induced congestive heart failure, this compound demonstrated a significant reduction in the mean duration of atrial fibrillation (AF) induced by burst pacing. The mean duration of AF decreased from 989 ± 111 seconds in the vehicle group to 79 ± 59 seconds in the this compound-treated group (P < 0.01). Furthermore, this compound significantly reduced the incidence of sustained AF, with only 1 out of 5 dogs experiencing sustained AF in the this compound group compared to 5 out of 5 dogs in the vehicle group (P < 0.05) fishersci.ca. The observed beneficial effects of this compound in reducing AF inducibility were partly attributed to the dephosphorylation of connexins, specifically connexin43, from atrial tissue fishersci.calipidmaps.org. Treatment with this compound also led to a reduction in heart dilation and resynchronization of gap junction activity in these models fishersci.ca.

In a rat model of heart failure induced by occlusion of the left descending coronary artery followed by two months of reperfusion, this compound also exhibited positive effects on atrial remodeling. The percentage of shortening fraction was significantly restored in the this compound group (32.6 ± 7.4%, n = 9) after two months, compared to the vehicle group (17.6 ± 3.4%, n = 9) (P < 0.01). This restoration of shortening fraction indicates an improvement in cardiac contractility. Consistent with findings in the dog model, this compound reduced the de-phosphorylation of connexin43 from atrial tissue in the rat model fishersci.ca.

Table 1: Impact of this compound on Atrial Fibrillation and Cardiac Function in Preclinical Models

ParameterVehicle Group (Dog Model)This compound Group (Dog Model)P-valueVehicle Group (Rat Model)This compound Group (Rat Model)P-value
Mean Duration of AF (s)989 ± 11179 ± 59< 0.01N/AN/AN/A
Incidence of Sustained AF5/51/5< 0.05N/AN/AN/A
Percentage of Shortening Fraction (%)N/AN/AN/A17.6 ± 3.432.6 ± 7.4< 0.01

Large Animal Models (e.g., Dog Models) for Advanced Cardiovascular Disease

Large animal models, particularly dog models, are crucial for advanced cardiovascular disease research due to their physiological similarities to humans, allowing for comprehensive assessments of novel therapeutic agents like this compound uni.lu.

Assessment of this compound in Tachypacing-Induced Cardiac Dysfunction

The efficacy of this compound in mitigating cardiac dysfunction has been assessed in a canine model of tachypacing-induced congestive heart failure fishersci.ca. This model is characterized by the induction of heart failure through rapid ventricular pacing, leading to significant cardiac remodeling and dysfunction. In this model, this compound treatment notably reduced the mean duration of burst pacing-induced atrial fibrillation and decreased the incidence of sustained atrial fibrillation, as detailed in Section 3.2.1.1. These findings suggest that this compound can ameliorate electrical remodeling and arrhythmogenesis associated with tachypacing-induced cardiac dysfunction in large animal models fishersci.ca.

Influence of this compound on Global Cardiac Function and Hemodynamics in Preclinical Models

Beyond its effects on atrial remodeling, this compound has demonstrated an influence on global cardiac function in preclinical models. In the rat model of heart failure, this compound treatment significantly restored the percentage of shortening fraction, a key indicator of ventricular systolic function fishersci.ca. Additionally, in both dog and rat heart failure models, this compound was observed to reduce heart dilation, indicating an improvement in cardiac structure and a potential reversal of adverse remodeling processes fishersci.ca. These improvements in cardiac contractility and reduction in chamber dilation contribute to an enhanced global cardiac function in the context of heart failure.

Table 2: Summary of Key Findings on this compound's Impact on Cardiac Function

ModelKey Finding
Dog ModelReduced heart dilation.
Rat ModelSignificantly restored percentage of shortening fraction. Reduced heart dilation.
Both ModelsReduced de-phosphorylation of connexin43 from atria tissue. Resynchronized gap junction activity (dog model).

Mechanistic Elucidation of F 16915 S Cardioprotective and Anti Arrhythmic Actions

Identification and Characterization of Molecular Targets of F 16915

This compound functions as a pro-agent of Docosahexaenoic Acid (DHA) medchemexpress.com. DHA and its derivatives, including this compound, are known to exert their beneficial effects through various molecular interactions within cardiac tissue. While specific direct molecular targets of this compound are still under extensive investigation, its role as a DHA derivative suggests involvement with targets typically associated with omega-3 polyunsaturated fatty acids (PUFAs). These can include membrane fluidity, which in turn influences the allosteric structure and function of ion channels, and direct effects on ion channel properties nih.gov.

Signaling Pathway Modulation by this compound

This compound significantly influences several key signaling pathways crucial for maintaining cardiac function and preventing arrhythmias.

A critical aspect of this compound's anti-arrhythmic action involves its effect on connexin43 (Cx43). Cx43 is the primary gap junction protein in the heart, essential for electrical impulse conduction and synchronized cardiac contraction uw.edumdpi.comresearchgate.net. Dysregulation, including de-phosphorylation and abnormal distribution of Cx43, can lead to arrhythmogenic effects by promoting triggered activity, dispersion of repolarization, and slowing of conduction nih.gov.

Studies have demonstrated that this compound reduces the de-phosphorylation of Cx43 in atrial tissue medchemexpress.comnih.govresearchgate.net. This action is significant because de-phosphorylation of Cx43 is associated with electrical uncoupling at gap junctions during acute myocardial ischemia, contributing to conduction abnormalities and reentrant arrhythmias nih.gov. By reducing Cx43 de-phosphorylation, this compound helps to resynchronize gap junction activity, thereby reducing the duration and incidence of atrial fibrillation in models of heart failure nih.gov.

The following table summarizes key findings related to this compound's impact on Cx43:

Study ModelThis compound Dosage/DurationKey Finding on Cx43Reference
Rat heart failure model100 mg/kg p.o. daily for 2 monthsReduced de-phosphorylation of connexin43 from atria tissue medchemexpress.comnih.govresearchgate.net
Dog heart failure model5 g/day for 4 weeksReduced the non-functional dephosphorylated form of Cx43 nih.gov

Ion channels are membrane proteins that regulate the flow of ions across cell membranes, playing a critical role in cardiac electrical signaling sophion.come-algae.org. Omega-3 PUFAs, from which this compound is derived, can directly affect ion channel properties and, when incorporated into cardiomyocyte membranes, influence their fluidity and allosteric structure, thereby impacting ion channel function nih.gov. This modulation can contribute to the attenuation of myocardial electrical instability and an improvement in myocardial tissue function, leading to the termination of asynchronous contractile activity nih.gov. While direct detailed research findings specifically on this compound's impact on individual ion channel types (e.g., voltage-gated sodium, potassium, or calcium channels) are not extensively detailed in the provided search results, its anti-arrhythmic effects strongly imply such interactions nih.govcvpharmacology.comheartrhythmalliance.org.

This compound, as a derivative of DHA, interacts with lipid mediators and metabolic pathways. DHA is a precursor to specialized pro-resolving mediators (SPMs) such as resolvins, protectins, and maresins, which exert various beneficial actions, including anti-arrhythmic effects nih.govuni-jena.demdpi.com. These lipid mediators are involved in controlling numerous physiological and pathophysiological processes, including the resolution of inflammation uni-jena.de.

Cardiac energy metabolism, primarily relying on fatty acid oxidation (FAO) for ATP production, is intricately regulated mdpi.comresearchgate.net. In conditions like heart failure, abnormalities in cardiac lipid metabolism, including impaired FAO and accumulation of lipid signaling molecules, are observed mdpi.com. While the precise interaction of this compound with specific cardiac metabolic pathways beyond its role as a DHA pro-agent is not fully elucidated in the provided context, its derivation from DHA suggests a potential role in modulating fatty acid metabolism, which is crucial for cardiac function mdpi.comtums.ac.ir.

Structure Activity Relationship Sar Studies and Analogue Development of F 16915

Design and Synthesis of F 16915 Analogues to Optimize Efficacy

This compound is chemically known as Pyridin-3-ylmethyl (4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoate. nih.gov Its design as a pro-agent of DHA suggests an intentional modification to improve its pharmacological properties, such as bioavailability, stability, or targeted delivery, compared to DHA itself. While the concept of designing and synthesizing analogues to optimize efficacy is a fundamental aspect of drug development, specific detailed research findings on the systematic design and synthesis of this compound analogues for efficacy optimization were not explicitly detailed in the provided search results. This compound itself is identified as a potent pro-agent capable of preventing heart failure-induced atrial fibrillation. researchgate.netscielo.brnih.gov

Correlation of this compound Structural Motifs with Biological Activity

This compound incorporates the polyunsaturated fatty acid chain of DHA, which is well-established for its cardioprotective effects. acs.orgmedchemexpress.com The compound's specific modification is the esterification of DHA with a pyridin-3-ylmethyl moiety. This structural alteration likely plays a role in its classification as a "pro-agent," implying that it is converted in vivo to DHA or an active metabolite, or that the pyridin-3-ylmethyl group contributes to its unique pharmacological profile.

The biological activity of this compound is notably linked to its ability to prevent heart failure-induced atrial fibrillation. researchgate.netscielo.brnih.govunifap.br Research has indicated that this compound can reduce the non-functional dephosphorylated form of connexin43 (Cx43) in atrial tissue. scielo.brnih.gov Furthermore, it has been shown to reduce infarct size and prevent left ventricular free wall thinning. scielo.brnih.gov The presence of the DHA fatty acid chain is inherently critical for these omega-3 related benefits. The pyridin-3-ylmethyl ester linkage is presumed to be a key structural motif that facilitates the compound's potent effects, possibly by influencing its absorption, distribution, metabolism, or interaction with specific biological targets. However, detailed structure-activity relationship studies that systematically correlate specific modifications of the pyridin-3-ylmethyl moiety or the DHA chain within this compound to quantitative changes in its biological activity were not specifically identified in the provided search results.

Computational Chemistry and Molecular Modeling in this compound SAR

Computational chemistry and molecular modeling are powerful tools in modern drug discovery, enabling the prediction of molecular properties, elucidation of drug-receptor interactions, and rational design of new compounds. researchgate.netscielo.br These methods can provide insights into the mechanism of action and guide the synthesis of analogues by predicting how structural changes might affect binding affinity or biological activity. While the general application of these techniques in SAR studies is well-documented researchgate.netscielo.brnih.govnih.govunifap.br, specific studies employing computational chemistry or molecular modeling directly on this compound to elucidate its precise SAR or molecular mechanism of action were not found in the provided search results.

Comparative Analysis of this compound and Other DHA-derived Compounds

This compound is characterized as a potent pro-agent of DHA. researchgate.netscielo.brnih.govnih.gov This designation highlights its relationship to DHA, a well-studied omega-3 polyunsaturated fatty acid (PUFA) known for its beneficial effects on cardiovascular health, including anti-arrhythmic properties. acs.orgmedchemexpress.com

Comparative studies indicate that DHA itself can reduce vulnerability to atrial fibrillation and mitigate atrial remodeling more effectively than eicosapentaenoic acid (EPA). acs.org this compound has demonstrated similar and significant therapeutic outcomes. For instance, this compound treatment in experimental models of heart failure-induced atrial dysfunction has been shown to significantly reduce the incidence of sustained atrial fibrillation in a dog model and decrease the non-functional dephosphorylated form of Cx43 in rat atrial tissue. nih.gov These findings suggest that this compound leverages the inherent therapeutic benefits of DHA, potentially by improving its delivery or efficacy through its pro-agent design.

Analytical Methodologies for the Detection and Quantification of F 16915 in Research

Development and Validation of Liquid Chromatography-Mass Spectrometry (LC-MS) Methods

Liquid Chromatography-Mass Spectrometry (LC-MS), particularly LC-MS/MS, is the primary technique for the quantitative analysis of F 16915 in biological samples due to its high sensitivity, selectivity, and versatility ijpsjournal.com. The development of an LC-MS method for this compound involves optimizing chromatographic separation parameters coupled with mass spectrometric detection to achieve efficient resolution and accurate quantification.

Method Development Considerations:

Chromatographic Column: Reversed-phase C18 columns are commonly employed for compounds like this compound, which is a relatively non-polar DHA derivative, to achieve optimal separation from matrix interferences nih.govjapsonline.com.

Mobile Phase: A gradient or isocratic elution system typically involving aqueous buffers (e.g., formic acid or ammonium (B1175870) acetate (B1210297) in water) and organic solvents (e.g., acetonitrile (B52724) or methanol) is optimized to ensure good peak shape and retention of this compound japsonline.comresearchgate.net.

Mass Spectrometry Detection: Electrospray ionization (ESI) in positive or negative ion mode is commonly used for compounds of this nature. Multiple Reaction Monitoring (MRM) mode in tandem mass spectrometry (MS/MS) provides high specificity and sensitivity by monitoring specific precursor-to-product ion transitions for this compound and its internal standard japsonline.comnih.gov.

Method Validation Parameters: Validation of an LC-MS method for this compound adheres to stringent guidelines to ensure its reliability and suitability for intended research purposes. Key validation parameters include:

Linearity: Demonstrating a proportional relationship between the analyte concentration and detector response over a defined range. A coefficient of determination (r²) typically greater than 0.99 is sought nih.govjapsonline.com.

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentrations at which the analyte can be reliably detected and quantified, respectively orientjchem.org.

Accuracy: The closeness of measured values to the true concentration, often expressed as percentage recovery or relative error japsonline.comorientjchem.org.

Precision: The reproducibility of the measurements under the same conditions (repeatability) and under varying conditions (intermediate precision), expressed as relative standard deviation (RSD) orientjchem.org.

Selectivity/Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components in the sample matrix, such as endogenous compounds or potential metabolites researchgate.net.

Matrix Effect: Evaluation of the influence of co-eluting matrix components on the ionization of the analyte in the mass spectrometer nih.govxjtu.edu.cn.

Stability: Assessing the stability of this compound in various matrices and under different storage conditions (e.g., short-term, long-term, freeze-thaw) is crucial for reliable sample handling and analysis medchemexpress.comnih.gov.

An illustrative example of typical validation parameters for an LC-MS/MS method is presented in the table below:

ParameterTypical Acceptance Criteria (Illustrative)
Linearity (r²)≥ 0.99
LODTypically in ng/mL or pg/mL range
LOQTypically 3x LOD
Accuracy (% Recovery)85-115%
Precision (% RSD)≤ 15% (for LLOQ, ≤ 20%)
Matrix EffectAcceptable ionization suppression/enhancement
StabilityStable under defined conditions

Spectroscopic Techniques for this compound Characterization in Biological Matrices

While LC-MS/MS is primarily quantitative, spectroscopic techniques provide crucial qualitative and structural information about this compound and its transformations within biological matrices. These methods offer insights into the compound's molecular structure, functional groups, and interactions with biological components.

Nuclear Magnetic Resonance (NMR) Spectroscopy: High-resolution NMR, including ¹H NMR and ¹³C NMR, is invaluable for elucidating the complete structure of this compound and its metabolites. It provides detailed information on the connectivity of atoms and the spatial arrangement of the molecule nih.gov. Although challenging in complex biological matrices directly, NMR can be applied to purified extracts of this compound and its metabolites.

Infrared (IR) and Raman Spectroscopy: These vibrational spectroscopic techniques can identify characteristic functional groups present in this compound, such as ester linkages and pyridine (B92270) rings, and can detect changes in these groups upon metabolism or interaction with biological systems nih.govnih.govacs.org. Time-resolved FTIR can be used to study dynamic processes.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy can be used for the detection and quantification of this compound if it possesses a chromophore. The pyridine moiety in this compound suggests potential UV absorption, which can be utilized for detection, especially when coupled with chromatography nih.gov.

Mass Spectrometry (MS) for Characterization: Beyond quantification, high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) are critical for the structural characterization of this compound and its metabolites. HRMS provides accurate mass measurements, allowing for the determination of elemental composition, while MS/MS fragmentation patterns offer insights into the molecular structure and identification of metabolic changes (e.g., hydroxylation, oxidation) nih.govnih.govbiorxiv.org.

Chromatographic Separations for this compound and its Metabolites in Preclinical Samples

Effective chromatographic separation is fundamental for isolating this compound from its complex biological matrix and from its potentially numerous metabolites, which may have similar physicochemical properties. This is particularly important in preclinical studies to identify and quantify drug-related compounds.

High-Performance Liquid Chromatography (HPLC): HPLC, often coupled with MS, is the standard for separating this compound and its metabolites. The choice of stationary phase (e.g., C18, C8, or specialized phases for polar or chiral compounds) and mobile phase conditions (pH, solvent composition, gradient) is optimized to achieve baseline resolution of the analytes nih.gov.

Ultra-High-Performance Liquid Chromatography (UHPLC): UHPLC offers faster analysis times, improved resolution, and increased sensitivity compared to conventional HPLC, making it highly suitable for high-throughput analysis of preclinical samples nih.govnih.gov.

Chiral Chromatography: Given that this compound is a derivative of DHA, which contains multiple double bonds that can lead to various isomers, and if its metabolism involves the formation of chiral centers, chiral chromatographic methods (e.g., using UltraPerformance Convergence Chromatography™ (UPC2®) coupled with tandem quadrupole mass spectrometry) may be necessary to separate stereoisomers of this compound or its metabolites lcms.cz. This is crucial as different stereoisomers can exhibit distinct biological activities.

Two-Dimensional Liquid Chromatography (2D-LC): For highly complex samples or when co-elution issues persist, 2D-LC can provide enhanced separation power by combining two different separation mechanisms orthogonally.

The goal of these chromatographic separations is to ensure that this compound and each of its metabolites are sufficiently resolved to allow for accurate and interference-free detection and quantification by the downstream detector, typically a mass spectrometer.

Bioanalytical Considerations for this compound Research Sample Preparation

Sample preparation is a critical and often rate-limiting step in bioanalytical workflows for this compound, as biological matrices (e.g., plasma, urine, tissue homogenates) are complex and contain numerous endogenous compounds that can interfere with analysis ijpsjournal.comxjtu.edu.cnbioanalysis-zone.com. The primary objectives of sample preparation are to extract the analyte(s) of interest, remove interfering matrix components, and concentrate the analyte to improve detection limits.

Common Sample Preparation Techniques for this compound:

Protein Precipitation (PP): A rapid and straightforward method to remove proteins from biological samples, which can otherwise foul LC columns and ion sources. This typically involves adding an organic solvent (e.g., acetonitrile or methanol) to the sample, causing proteins to precipitate ijpsjournal.comnih.govbiotage.com.

Liquid-Liquid Extraction (LLE): This technique involves partitioning the analyte between two immiscible liquid phases (an aqueous biological sample and an organic solvent). LLE is effective for extracting this compound, given its lipophilic nature as a DHA derivative, and can provide a cleaner extract than PP ijpsjournal.comjapsonline.combiotage.com.

Solid-Phase Extraction (SPE): SPE utilizes a solid sorbent to selectively retain the analyte while interfering compounds are washed away. Various SPE sorbents (e.g., reversed-phase, ion-exchange, mixed-mode) can be chosen based on the physicochemical properties of this compound and its metabolites ijpsjournal.combioanalysis-zone.combiotage.comresearchgate.net. SPE offers good cleanup and concentration capabilities.

Supported Liquid Extraction (SLE): Similar to LLE but performed on an inert solid support, SLE offers the advantages of LLE (clean extracts) with the ease of use of SPE, often in a 96-well plate format for higher throughput biotage.com.

Phospholipid Depletion: Phospholipids (B1166683) are common matrix interferences in LC-MS/MS analysis of biological samples, causing ion suppression or enhancement. Specific phospholipid depletion techniques or sorbents can be integrated into the sample preparation workflow to mitigate these effects ijpsjournal.combiotage.com.

General Considerations:

Matrix Type: The choice of sample preparation technique is highly dependent on the biological matrix (e.g., plasma, urine, tissue, cell lysates) due to their varying compositions and complexities ijpsjournal.combiotage.com.

Analyte Properties: The physicochemical properties of this compound (e.g., solubility, pKa, lipophilicity) guide the selection of extraction solvents and sorbents.

Stability of this compound in Sample: this compound stock solutions should be stored appropriately, such as at -80°C for up to 6 months or -20°C for up to 1 month, protected from light, to maintain integrity prior to analysis medchemexpress.com. Stability in the biological matrix during collection, processing, and storage must also be established.

Throughput and Automation: For large-scale research studies, automated sample preparation systems are increasingly employed to improve efficiency, reproducibility, and reduce manual errors bioanalysis-zone.com.

Future Directions and Research Gaps for F 16915

Exploration of F 16915's Role in Other Disease Models Beyond Cardiovascular Disorders

Given that this compound is a pro-agent of Docosahexaenoic Acid (DHA), exploring its potential in disease models beyond cardiovascular disorders is a significant future direction. DHA itself is well-documented for its multifaceted biological activities, which provide a strong rationale for investigating this compound in other contexts.

Neurological and Neuropsychiatric Disorders: DHA is a critical structural component of brain phospholipids (B1166683) and the retina, essential for brain growth, functional development in infants, and maintaining normal brain function in adults. nih.govwikipedia.org Deficiencies in DHA are associated with cognitive decline during aging, and its supplementation has shown potential to improve learning ability, memory, and cognitive performance in healthy individuals and those with mild cognitive impairment. nih.govilchiro.orgcambridge.orgmdpi.com Research suggests DHA may play a role in conditions such as Attention Deficit Hyperactivity Disorder (ADHD), depression, and Alzheimer's disease. healthline.comnih.govilchiro.orgcambridge.orgmdpi.com Therefore, future studies could investigate this compound's impact on neuroinflammation, neuronal signaling, and cognitive function in various neurological disease models, building upon DHA's established benefits.

Inflammatory Conditions: Omega-3 fatty acids, including DHA, possess notable anti-inflammatory properties. healthline.comnutraingredients.comtufts.edunih.gov They can reduce the production of pro-inflammatory mediators, influence immune cell function, and give rise to anti-inflammatory compounds like resolvins and protectins. nutraingredients.comnih.gov Given this, this compound could be explored in models of chronic inflammation, autoimmune diseases, or other inflammatory conditions where modulating the inflammatory response is beneficial. Studies could focus on its ability to modulate cytokine production, leukocyte responses, and adhesion molecule expression.

Metabolic Disorders: DHA has demonstrated beneficial effects in metabolic diseases such as obesity, type 2 diabetes, and metabolic syndrome. nih.govfrontiersin.orgmdpi.commdpi.comub.edu These effects include reducing plasma triglyceride levels, improving glucose and insulin (B600854) sensitivity, and influencing adipocyte differentiation. nih.govfrontiersin.orgmdpi.com Investigating this compound in models of these metabolic dysfunctions could reveal its utility in addressing widespread health challenges, particularly considering the intercorrelation between cardiovascular and metabolic disorders. nih.govrimuhc.cairbbarcelona.org

Integration of Systems Pharmacology and Omics Approaches in this compound Research

Integrating systems pharmacology and various omics approaches represents a powerful avenue to comprehensively understand this compound's mechanisms of action, identify novel targets, and discover biomarkers.

Systems Pharmacology: This approach involves computational modeling and network analysis to provide a holistic understanding of drug-target interactions and their effects on biological systems. ilchiro.orgresearchgate.net For this compound, systems pharmacology could be employed to:

Predict novel targets and pathways: Beyond its known effects on atrial fibrillation and connexin43, systems pharmacology could predict other proteins, genes, or signaling pathways influenced by this compound or its DHA metabolite.

Elucidate complex mechanisms: By analyzing the intricate network of biological responses, this approach can reveal how this compound exerts its effects at a systems level, potentially uncovering synergistic or pleiotropic actions.

Identify drug combinations: Computational models could suggest optimal combinations of this compound with other compounds to achieve enhanced therapeutic outcomes or overcome resistance in various disease contexts.

Omics Approaches: High-throughput omics technologies provide detailed molecular readouts that can complement traditional research. thermofisher.com

Lipidomics: Given this compound's nature as a DHA derivative, lipidomics is particularly relevant. This approach can comprehensively study the changes in lipid profiles, including fatty acids and other lipid molecules, in response to this compound treatment. mdpi.comnih.gov This could reveal how this compound is metabolized, incorporated into membranes, and how it influences lipid signaling pathways.

Proteomics: Analyzing protein expression and modifications could identify key proteins modulated by this compound, including enzymes, receptors, and structural proteins, providing insights into its cellular effects. mdpi.comthermofisher.comnih.gov

Transcriptomics and Genomics: These approaches can reveal changes in gene expression patterns (transcriptomics) or genetic variations (genomics) that influence or are influenced by this compound's activity. thermofisher.comnih.gov This could help identify genetic predispositions to response or resistance, or uncover novel regulatory pathways.

Metabolomics: Studying small molecule metabolites can provide a functional readout of cellular processes affected by this compound, offering a snapshot of the metabolic state. thermofisher.commdpi.com

Integration: The true power lies in integrating these diverse datasets. thermofisher.comnih.gov For example, combining lipidomics data with proteomics and transcriptomics could link changes in lipid composition to alterations in protein function and gene expression, providing a more complete picture of this compound's biological impact. This integrated approach can lead to the discovery of robust biomarkers for this compound's efficacy or patient stratification in future studies.

Advancements in Delivery Systems for Targeted this compound Research Applications

As this compound is noted to be an oil mdpi.com, its solubility and bioavailability could be improved through advanced drug delivery systems, which are crucial for optimizing its research applications, especially for targeted delivery to specific tissues or cells.

Lipid-Based Drug Delivery Systems (LBDDS): These systems are particularly well-suited for hydrophobic compounds like this compound and its parent DHA. americanpharmaceuticalreview.commdpi.com

Liposomes: Encapsulating this compound within liposomes can enhance its absorption, protect it from degradation, and improve its stability and bioavailability. nutraceuticalsworld.comhielscher.comnutra-supp.comvitalvibe.eu Liposomes can be designed to target specific cells or tissues by modifying their surface or incorporating targeting ligands, allowing for more precise delivery in research settings. nutraceuticalsworld.com

Microemulsions and Nanoemulsions: These thermodynamically or kinetically stable systems can significantly improve the solubilization and dissolution of poorly soluble drugs. creative-biolabs.comamericanpharmaceuticalreview.commdpi.comnih.govnih.gov Their small droplet sizes (10-100 nm for microemulsions) facilitate absorption and can be tailored for various routes of administration, including oral. creative-biolabs.comamericanpharmaceuticalreview.commdpi.comnih.govnih.govkosfaj.org

Nanoparticles: Various types of nanoparticles, including solid lipid nanoparticles (SLNs) and polymeric nanoparticles (e.g., polylactic acid (PLA) and chitosan, zein/poly(lactic-co-glycolic) acid), have been explored for DHA and its derivatives. kosfaj.orgmdpi.comtandfonline.commdpi.com These systems can offer high encapsulation rates, improved stability, and controlled release, which are beneficial for sustained research effects or targeted delivery to specific organs or cell types. For instance, DHA-loaded nanoparticles have shown protective effects on DHA and improved stability. mdpi.commdpi.com

Targeted Delivery Strategies: Advancements in delivery systems allow for more precise targeting, which is invaluable for research:

Ligand-Mediated Targeting: Attaching specific ligands (e.g., antibodies, peptides, aptamers) to the surface of delivery vehicles can direct this compound to cells or tissues overexpressing particular receptors, enabling targeted mechanistic studies.

Stimuli-Responsive Systems: Developing delivery systems that release this compound in response to specific physiological cues (e.g., pH changes, enzyme activity, temperature) in disease microenvironments could enhance its localized research effects and reduce off-target interactions.

By leveraging these advanced delivery technologies, researchers can overcome current formulation challenges, improve the pharmacokinetic profile of this compound, and enable more precise and effective exploration of its therapeutic potential in diverse disease models.

Challenges and Opportunities in Translational Academic Research of this compound

Translational academic research aims to bridge the gap between basic scientific discoveries and their application in clinical practice. For a compound like this compound, navigating this path involves distinct challenges and opportunities.

Challenges:

"Valley of Death" in Translation: A significant challenge is the "valley of death" where promising basic research findings fail to translate into clinical applications due to a lack of resources, funding, and expertise in later-stage development. futurebridge.com

Predictive Preclinical Models: The relevance of animal models to human diseases can be tenuous, especially for complex conditions like neurological disorders or chronic inflammatory states. pharmavoice.comnih.gov Ensuring that preclinical findings with this compound are truly predictive of human outcomes is a persistent hurdle.

Funding and Infrastructure: Academic institutions often face limitations in funding and infrastructure required for large-scale preclinical development, toxicology studies, and early-phase clinical trials, which are critical for advancing a compound. researchgate.netnih.gov

Regulatory Pathways: Navigating the complex regulatory landscape for new chemical entities or drug repurposing requires specialized knowledge and resources often more readily available in industry than in academia.

Intellectual Property (IP) and Commercialization: Protecting intellectual property and successfully commercializing academic discoveries can be challenging, requiring expertise in patenting, licensing, and business development.

Biomarker Validation: Identifying and validating clinically useful biomarkers for this compound's efficacy or patient response is crucial but can be a time-consuming and complex process. nih.gov

Opportunities:

Leveraging DHA Knowledge: this compound's identity as a DHA derivative offers a significant opportunity. Extensive research on DHA's safety, metabolism, and broad biological effects can provide a foundation for this compound's translational path, potentially accelerating its development by building on existing knowledge. This could also open avenues for drug repurposing strategies. acnp.org

Multidisciplinary Collaborations: Academic research can thrive through collaborations with industry partners, government agencies, and other academic institutions. These partnerships can provide access to funding, specialized expertise (e.g., in drug formulation, clinical trial design, regulatory affairs), and advanced technologies. mdpi.comresearchgate.netfuturebridge.comeupati.eueupati.eu

Focus on Unmet Needs: Academic researchers can identify and pursue niche areas or rare diseases where this compound might offer a unique therapeutic advantage, addressing unmet medical needs that might be overlooked by larger pharmaceutical companies.

Advanced Technologies: The increasing availability of advanced technologies, such as artificial intelligence (AI), big data analytics, and advanced omics platforms, offers opportunities to analyze complex datasets, identify potential therapeutic targets, and predict drug behavior more efficiently. thermofisher.comeupati.eu

Patient Engagement: Involving patients and patient advocacy groups in the research process can help prioritize research topics, ensure that studies address real-world needs, and facilitate the dissemination of findings. eupati.eueupati.eu

Open Science Initiatives: Participation in open science and data-sharing initiatives can foster collaboration, accelerate discovery, and increase the impact of academic research on this compound.

By strategically addressing these challenges and capitalizing on these opportunities, academic research can play a pivotal role in advancing this compound from a promising compound to a clinically relevant therapeutic agent.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.